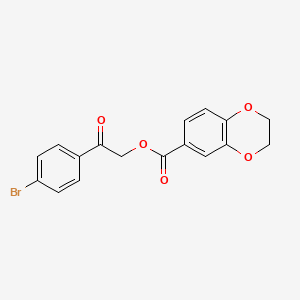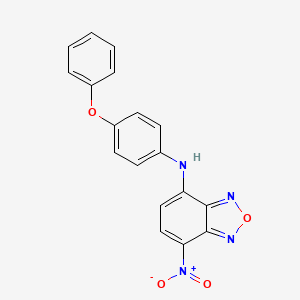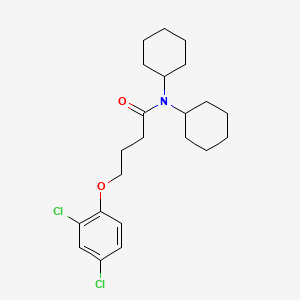![molecular formula C23H20O3 B5196776 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one](/img/structure/B5196776.png)
3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one, also known as Daphnetin, is a natural coumarin derivative that has recently gained attention in the scientific community due to its various pharmacological properties.
Wirkmechanismus
The mechanism of action of 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer development. 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one has also been shown to induce apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic proteins.
Biochemical and Physiological Effects:
3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, the inhibition of inflammation, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one has also been shown to have a protective effect on the liver and kidneys, and to improve insulin sensitivity in diabetic rats.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one in lab experiments is its low toxicity and high bioavailability. 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one is also relatively easy to synthesize or extract from natural sources. However, one limitation of using 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one. One area of interest is the potential use of 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one as a therapeutic agent for various inflammatory and autoimmune diseases. Another area of interest is the use of 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one as an adjuvant therapy for cancer treatment. Additionally, the development of novel delivery systems for 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one, such as nanoparticles, could improve its solubility and bioavailability.
Synthesemethoden
3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one can be synthesized through various methods, including the extraction from natural sources such as Daphne odora and Wikstroemia indica, or through chemical synthesis. The chemical synthesis of 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one involves the condensation of 2-hydroxyacetophenone and 2-methylnaphthalene-1-carboxaldehyde in the presence of a base catalyst, followed by the cyclization of the resulting intermediate to form 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one has been extensively studied for its pharmacological properties, including its anti-inflammatory, antioxidant, anticancer, and antibacterial effects. In vitro and in vivo studies have shown that 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one can inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, induce apoptosis in cancer cells, and inhibit the growth of various bacterial strains.
Eigenschaften
IUPAC Name |
3,4-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-14-8-9-17-6-4-5-7-20(17)21(14)13-25-18-10-11-19-15(2)16(3)23(24)26-22(19)12-18/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIZQPITRDRFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)COC3=CC4=C(C=C3)C(=C(C(=O)O4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B5196694.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(3-chlorobenzene)](/img/structure/B5196698.png)
![4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-2-methoxyphenol](/img/structure/B5196700.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5196723.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5196735.png)
![{2-chloro-6-methoxy-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5196736.png)




![methyl 4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5196783.png)
![8,8-dimethyl-10-(1-pyrrolidinylmethylene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5196787.png)
